Decanoyl p-Nitroaniline
Overview
Description
N-Decanoyl p-Nitroaniline is a chemical compound with the molecular formula C16H24N2O3. It is known for its use as a colorimetric substrate in enzyme activity measurements, particularly for fatty acid amide hydrolase (FAAH) activity . This compound is part of the nitroaniline fatty acid amides family and is characterized by its ability to release a yellow dye, p-nitroaniline, upon enzymatic hydrolysis .
Mechanism of Action
Target of Action
The primary target of Decanoyl p-Nitroaniline is the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is a relatively unselective enzyme that accepts a variety of amide head groups other than the ethanolamine of its endogenous substrate anandamide (AEA) .
Mode of Action
This compound interacts with FAAH by serving as a substrate for the enzyme . It is one of several nitroaniline fatty acid amides that can be used to measure FAAH activity . FAAH hydrolyzes fatty acid amides with fewer carbons and fewer double bonds than arachidonate .
Biochemical Pathways
The interaction of this compound with FAAH affects the metabolic pathways involving fatty acid amides . By serving as a substrate for FAAH, it influences the hydrolysis of fatty acid amides .
Result of Action
The result of this compound’s action is the release of the yellow colorimetric dye p-nitroaniline . This occurs when this compound is exposed to FAAH activity . The release of this dye allows for the fast and convenient measurement of FAAH activity using a 96 well plate spectrophotometer .
Biochemical Analysis
Biochemical Properties
Decanoyl p-Nitroaniline interacts with FAAH, a relatively unselective enzyme that accepts a variety of amide head groups . FAAH also hydrolyzes fatty acid amides with fewer carbons and fewer double bonds than arachidonate .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with FAAH. When exposed to FAAH activity, this compound releases the yellow colorimetric dye p-nitroaniline . This allows for the fast and convenient measurement of FAAH activity using a 96 well plate spectrophotometer .
Metabolic Pathways
This compound is involved in the metabolic pathway related to FAAH
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Decanoyl p-Nitroaniline typically involves the acylation of p-nitroaniline with decanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
- Dissolve p-nitroaniline in an appropriate solvent such as dichloromethane.
- Add decanoyl chloride dropwise to the solution while maintaining the temperature below 10°C.
- Add a base (e.g., pyridine) to the reaction mixture to neutralize the hydrochloric acid formed.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N-Decanoyl p-Nitroaniline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
N-Decanoyl p-Nitroaniline undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by FAAH to release p-nitroaniline and decanoic acid.
Substitution: The amide group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: FAAH enzyme, buffer solution (pH 7.2), 37°C.
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent, room temperature.
Substitution: Nucleophiles (e.g., amines, alcohols), organic solvents, elevated temperatures.
Major Products Formed
- p-Nitroaniline, decanoic acid.
Reduction: N-Decanoyl p-Phenylenediamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Decanoyl p-Nitroaniline is widely used in scientific research due to its role as a colorimetric substrate for measuring FAAH activity . This enzyme is involved in the metabolism of endocannabinoids and other bioactive lipids, making it a target for drug discovery and development . The compound’s ability to release a yellow dye upon hydrolysis allows for easy and rapid quantification of enzyme activity using spectrophotometric methods .
In addition to its use in enzyme assays, N-Decanoyl p-Nitroaniline is also employed in studies related to lipid biochemistry, neuroscience, and the development of therapeutic agents targeting FAAH . Its applications extend to various fields, including chemistry, biology, medicine, and industry .
Comparison with Similar Compounds
N-Decanoyl p-Nitroaniline is part of a family of nitroaniline fatty acid amides used as substrates for FAAH activity measurement . Similar compounds include:
N-Octanoyl p-Nitroaniline: Similar structure but with an octanoyl group instead of a decanoyl group.
N-Dodecanoyl p-Nitroaniline: Similar structure but with a dodecanoyl group instead of a decanoyl group.
N-Hexanoyl p-Nitroaniline: Similar structure but with a hexanoyl group instead of a decanoyl group.
The uniqueness of N-Decanoyl p-Nitroaniline lies in its specific chain length, which affects its interaction with FAAH and its hydrolysis rate . This makes it a valuable tool for studying the enzyme’s substrate specificity and activity .
Properties
IUPAC Name |
N-(4-nitrophenyl)decanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-2-3-4-5-6-7-8-9-16(19)17-14-10-12-15(13-11-14)18(20)21/h10-13H,2-9H2,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQMGBPTCMSMAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399583 | |
Record name | N-(4-nitrophenyl)decanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72298-63-6 | |
Record name | N-(4-nitrophenyl)decanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-NITRODECANANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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